molecular formula C25H25N3O2 B11113246 (3E)-N-benzyl-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]butanamide

(3E)-N-benzyl-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]butanamide

Cat. No.: B11113246
M. Wt: 399.5 g/mol
InChI Key: FQLGSYYVDNPNAN-ZXVVBBHZSA-N
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Description

(3{E})-{N}-BENZYL-3-[(BIPHENYL-4-YLACETYL)HYDRAZONO]BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a biphenyl moiety, and a hydrazono functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3{E})-{N}-BENZYL-3-[(BIPHENYL-4-YLACETYL)HYDRAZONO]BUTANAMIDE typically involves multiple steps, starting with the preparation of the biphenyl-4-ylacetyl hydrazone intermediate. This intermediate is then reacted with a benzyl-substituted butanamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3{E})-{N}-BENZYL-3-[(BIPHENYL-4-YLACETYL)HYDRAZONO]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or biphenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3{E})-{N}-BENZYL-3-[(BIPHENYL-4-YLACETYL)HYDRAZONO]BUTANAMIDE is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine

In medicine, (3{E})-{N}-BENZYL-3-[(BIPHENYL-4-YLACETYL)HYDRAZONO]BUTANAMIDE could be explored for its pharmacological properties. Researchers may study its effects on cellular pathways, its potential as a therapeutic agent, and its toxicity profile.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (3{E})-{N}-BENZYL-3-[(BIPHENYL-4-YLACETYL)HYDRAZONO]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Luteolin: A natural flavonoid with various pharmacological effects.

    4-(Dimethylamino)pyridine: A versatile nucleophilic catalyst used in organic synthesis.

Uniqueness

(3{E})-{N}-BENZYL-3-[(BIPHENYL-4-YLACETYL)HYDRAZONO]BUTANAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Unlike simpler compounds, its structure allows for more complex interactions and applications in various fields of research.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

(3E)-N-benzyl-3-[[2-(4-phenylphenyl)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C25H25N3O2/c1-19(16-24(29)26-18-21-8-4-2-5-9-21)27-28-25(30)17-20-12-14-23(15-13-20)22-10-6-3-7-11-22/h2-15H,16-18H2,1H3,(H,26,29)(H,28,30)/b27-19+

InChI Key

FQLGSYYVDNPNAN-ZXVVBBHZSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)/CC(=O)NCC3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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